molecular formula C24H20O8S B3412224 (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 929470-74-6

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B3412224
CAS No.: 929470-74-6
M. Wt: 468.5 g/mol
InChI Key: NFNNSQXLDYERFH-QRVIBDJDSA-N
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Description

The compound “(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate” is a benzofuran derivative characterized by:

  • A Z-configured benzylidene moiety at position 2, substituted with 3,4-dimethoxy groups.
  • A 3-oxo-2,3-dihydrobenzofuran core.
  • A 4-methoxybenzenesulfonate ester at position 6.

The stereochemistry (Z-configuration) and substituent positions are critical for its properties .

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-16-5-8-18(9-6-16)33(26,27)32-17-7-10-19-21(14-17)31-23(24(19)25)13-15-4-11-20(29-2)22(12-15)30-3/h4-14H,1-3H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNNSQXLDYERFH-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic molecule with potential therapeutic applications. Its structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound based on available research findings and data.

PropertyValue
Molecular FormulaC24H20O7S
Molecular Weight452.48 g/mol
CAS Number16433156
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds containing benzofuran structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, studies have shown that related compounds can target various signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines and enzymes like COX-2, which play crucial roles in inflammatory processes. This could make the compound useful in treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Properties

Some benzofuran derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that the compound may also possess similar properties, potentially making it valuable in developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzofuran derivatives, showing promise in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential for conditions like Alzheimer's disease.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of benzofuran derivatives. The findings revealed that a related compound significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Anti-inflammatory Mechanism

In a study focusing on anti-inflammatory effects, researchers found that a similar benzofuran derivative reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential application in treating chronic inflammatory diseases .

Study 3: Neuroprotective Mechanism

A recent research article highlighted the neuroprotective effects of benzofuran compounds in models of oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce neuronal cell death and improve cognitive function in animal models .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonateModerate inhibition against E. coli
Benzofuran analogsStrong antifungal activity against Candida spp.

These findings suggest that the compound could be further explored as a potential therapeutic agent against bacterial and fungal infections.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using assays such as DPPH and ABTS. Results indicate significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The proposed mechanism involves the inhibition of key enzymes associated with oxidative stress pathways, particularly tyrosinase, which is important in melanin biosynthesis in human melanoma cells .

Enzyme Inhibition Studies

The compound has shown promise in inhibiting various enzymes linked to metabolic pathways. For example:

  • Tyrosinase Inhibition : Compounds with similar structures have been documented to inhibit tyrosinase activity, making them potential candidates for treating hyperpigmentation disorders.

This aspect opens avenues for developing cosmetic formulations aimed at skin lightening and treating conditions like melasma.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with suitable substrates under controlled conditions. The reaction may include aldol condensation followed by esterification to yield high-purity products suitable for biological testing .
  • Biological Evaluations : In vitro studies have demonstrated its effectiveness against various microbial strains, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Moiety

The position and number of methoxy groups on the benzylidene ring significantly differentiate analogs:

Compound Name Benzylidene Substituents Ester/Sulfonate Group Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound 3,4-dimethoxy 4-methoxybenzenesulfonate C24H20O9S 484.47 -
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate 2,4-dimethoxy Methanesulfonate C18H16O7S 376.38
[(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate 3,4-dimethoxy 3-methoxybenzoate C26H20O8 460.43
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-dimethoxy 5-methoxy-2-phenylbenzofuran-3-carboxylate C34H24O9 576.55

Key Observations :

  • Benzylidene substituent positions (3,4- vs. 2,4-dimethoxy) alter electronic and steric profiles. For example, 3,4-dimethoxy groups may enhance π-π stacking compared to 2,4-substituted analogs .
  • Ester vs. sulfonate groups : The target’s 4-methoxybenzenesulfonate likely increases hydrophilicity compared to the methanesulfonate in or the benzoate in . Sulfonates generally exhibit higher solubility in polar solvents than esters .

Functional Group Modifications

(a) Ester Complexity
  • The target’s 4-methoxybenzenesulfonate is bulkier and more electron-deficient than the methanesulfonate in or the 3-methoxybenzoate in . This could influence binding interactions in biological systems or crystallization behavior .
(b) Core Modifications
  • Methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate () includes a 7-methyl group on the benzofuran core and an acetate ester , which may improve metabolic stability compared to the target compound .

Implications of Structural Differences

  • Solubility : Sulfonate-containing analogs (e.g., target and ) are expected to exhibit higher aqueous solubility than benzoate or carboxylate derivatives .
  • Bioactivity: The 3,4-dimethoxybenzylidene group in the target and may confer stronger antioxidant or anti-inflammatory activity compared to 2,4-substituted analogs, based on structure-activity relationships in related flavonoids .
  • Stereochemical Stability : The Z-configuration in all analogs suggests resistance to isomerization under physiological conditions, a trait critical for maintaining efficacy .

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzofuran core via cyclization of phenolic precursors with aldehydes under acidic/basic conditions .
  • Step 2 : Introduction of the 3,4-dimethoxybenzylidene moiety via a Knoevenagel condensation using 3,4-dimethoxybenzaldehyde and a catalytic base (e.g., piperidine) in anhydrous ethanol .
  • Step 3 : Sulfonation at the 6-position of benzofuran using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .

Optimization : Reaction temperature (60–80°C for condensation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for aldehyde:benzofuran intermediate) are critical for yield (>70%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Advanced: How can regioselectivity challenges during sulfonation be addressed?

Regioselectivity at the 6-position is influenced by:

  • Electronic effects : Electron-rich positions (e.g., para to oxygen in benzofuran) are more reactive. Computational modeling (DFT) predicts electrophilic attack preferences .
  • Steric hindrance : Bulky substituents near reactive sites may necessitate directing groups. For example, temporary protection of the 3-oxo group with trimethylsilyl chloride can enhance sulfonation efficiency .
  • Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to activate the sulfonating agent and stabilize transition states .

Basic: What spectroscopic methods validate the compound’s structure?

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.8–4.0 ppm), and the benzylidene proton (δ 8.2 ppm, singlet) confirm substituent positions .
    • ¹³C NMR : Carbonyl (C=O, δ 180–185 ppm) and sulfonate (C-SO₃, δ 125–130 ppm) signals .
  • IR : Stretching vibrations for C=O (1680 cm⁻¹), S=O (1150–1200 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
  • HRMS : Molecular ion peak matching the exact mass (e.g., m/z 468.12 for C₂₄H₂₀O₈S) .

Advanced: How does the compound’s stereochemistry (Z-configuration) impact biological activity?

The Z-configuration of the benzylidene group is critical for:

  • Target binding : The planar arrangement facilitates π-π stacking with aromatic residues in enzymes (e.g., COX-2 in anti-inflammatory studies) .
  • Stability : The Z-isomer is thermodynamically favored due to reduced steric clash between the benzylidene and sulfonate groups .
  • Validation : NOESY NMR shows spatial proximity between the benzylidene proton and benzofuran H-5, confirming the Z-configuration .

Basic: What in vitro assays are used to evaluate its biological potential?

  • Anticancer : MTT assay (IC₅₀ values against HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA-based measurement of prostaglandin E₂) .
  • Antioxidant : DPPH radical scavenging (IC₅₀ compared to ascorbic acid) .
  • Enzyme kinetics : Michaelis-Menten analysis for target enzyme inhibition (e.g., α-glucosidase for antidiabetic studies) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modulation :
    • Methoxy groups : Increasing methoxy substituents (e.g., 3,4,5-trimethoxy) enhances lipophilicity and membrane permeability but may reduce solubility .
    • Sulfonate vs. carboxylate : Sulfonate improves metabolic stability but may decrease cellular uptake compared to esters .
  • Core modifications : Replacing benzofuran with indole or benzothiophene alters electron density and binding affinity .
  • Data-driven design : QSAR models using Hammett constants (σ) and molar refractivity (MR) predict bioactivity trends .

Basic: What are the compound’s stability profiles under varying conditions?

  • Thermal stability : Decomposition above 200°C (TGA analysis). Store at −20°C in amber vials .
  • Photostability : Susceptible to UV-induced isomerization (Z→E). Use light-protected storage .
  • Hydrolytic stability : Stable in pH 4–7 buffers (HPLC monitoring over 24 hrs); degrades in strongly acidic/basic conditions (e.g., pH <2 or >10) .

Advanced: What computational tools model its interaction with biological targets?

  • Docking simulations (AutoDock Vina) : Predict binding modes to COX-2 (PDB: 5KIR) with ΔG values < −8 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore mapping (Phase) : Identify critical features (e.g., hydrogen bond acceptors near sulfonate) for activity .

Basic: How is purity assessed, and what impurities are common?

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~12.3 min. Purity >95% required for biological testing .
  • Common impurities :
    • Unreacted benzofuran precursor (retention time ~8.5 min).
    • E-isomer byproduct (distinguished via reverse-phase HPLC) .

Advanced: What strategies resolve contradictory bioactivity data across studies?

  • Source variation : Differences in cell lines (e.g., HeLa vs. HepG2) or assay protocols (e.g., serum concentration in media) .
  • Solubility factors : Use of DMSO (>0.1% may artifactually inhibit cellular pathways) .
  • Metabolic interference : Cytochrome P450 interactions in hepatic models require CYP450 inhibition controls .
  • Cross-validation : Orthogonal assays (e.g., Western blot for protein expression alongside cell viability) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

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